![molecular formula C17H14N2O4 B4404050 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4404050.png)
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate
Vue d'ensemble
Description
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate, also known as MOPEP, is a chemical compound that belongs to the oxadiazole family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In
Applications De Recherche Scientifique
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been explored as a potential building block for the synthesis of organic electronic materials. Additionally, this compound has been studied for its potential use in the development of fluorescent probes for biological imaging.
Mécanisme D'action
The mechanism of action of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, this compound may be able to induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have also demonstrated the anticancer activity of this compound in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate in lab experiments is its relatively simple synthesis method, which makes it readily accessible for researchers. Additionally, this compound has been shown to have potent anticancer activity, which makes it a promising candidate for further investigation in the development of cancer therapeutics. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Orientations Futures
There are several potential future directions for research involving 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate. One area of interest is the development of this compound-based fluorescent probes for biological imaging. Additionally, further investigation into the mechanism of action of this compound could lead to the identification of new targets for cancer therapy. Finally, the synthesis of this compound derivatives with improved solubility and bioavailability could lead to the development of more effective anticancer agents.
Propriétés
IUPAC Name |
[3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11(20)22-15-8-4-6-13(10-15)17-18-16(19-23-17)12-5-3-7-14(9-12)21-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOANFYVBMLCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC(=NO2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



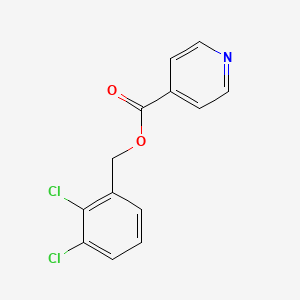
![4-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl propionate](/img/structure/B4403979.png)
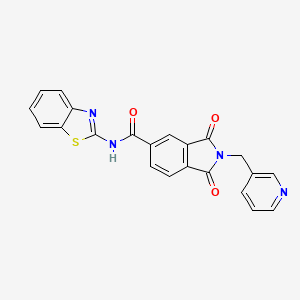
![2-chlorobenzyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4403998.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl propionate](/img/structure/B4404007.png)
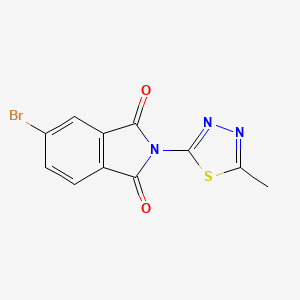
![1-methyl-4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B4404027.png)
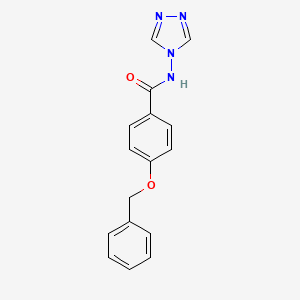
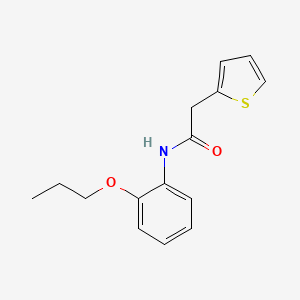

amine hydrochloride](/img/structure/B4404065.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4404068.png)
![methyl 2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4404074.png)
![2,2-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4404080.png)